2-Amino-1,3-dioxolane-2-carboxylic acid

Description

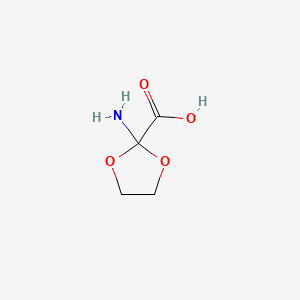

2-Amino-1,3-dioxolane-2-carboxylic acid is a cyclic amino acid derivative featuring a 1,3-dioxolane ring—a five-membered heterocycle with oxygen atoms at positions 1 and 2. The compound’s central carbon (position 2) is substituted with both an amino (-NH₂) and a carboxylic acid (-COOH) group. This unique structure imparts distinct physicochemical properties, such as enhanced solubility in polar solvents due to the oxygen-rich dioxolane ring and hydrogen-bonding capabilities from the amino and carboxylic acid moieties.

Properties

CAS No. |

117769-23-0 |

|---|---|

Molecular Formula |

C4H7NO4 |

Molecular Weight |

133.103 |

IUPAC Name |

2-amino-1,3-dioxolane-2-carboxylic acid |

InChI |

InChI=1S/C4H7NO4/c5-4(3(6)7)8-1-2-9-4/h1-2,5H2,(H,6,7) |

InChI Key |

PAVMKVSUENDXOG-UHFFFAOYSA-N |

SMILES |

C1COC(O1)(C(=O)O)N |

Synonyms |

1,3-Dioxolane-2-carboxylicacid,2-amino-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 2-Amino-1,3-dioxolane-2-carboxylic Acid and Analogs

*Inferred from structural similarity to polar heterocycles.

Key Research Findings and Distinctions

Ring Structure and Electronic Effects

- Dioxolane vs. Benzene Rings: The dioxolane ring in the target compound introduces significant polarity and reduced aromaticity compared to the benzene ring in 2-aminoterephthalic acid. This results in higher solubility in polar solvents (e.g., water, acetic acid) but lower thermal stability .

- Diazepane vs. Dioxolane: The seven-membered diazepane ring in 2-Amino-1,3-Diazepane-4-carboxylic Acid contains two nitrogen atoms, enabling stronger hydrogen-bonding interactions and conformational flexibility. This contrasts with the rigid, oxygen-dominated dioxolane structure, which may limit biological target interactions but enhance metabolic stability .

Functional Group Reactivity

- Amino-Carboxylic Acid Synergy: All three compounds feature amino and carboxylic acid groups, enabling zwitterionic behavior in aqueous solutions. However, 2-aminoterephthalic acid’s dual carboxylic acid groups enhance its acidity (pKa ~2-3), making it more reactive in condensation reactions (e.g., polymer synthesis) compared to the mono-acid dioxolane derivative .

- Steric and Electronic Effects: The dioxolane ring’s electron-withdrawing oxygen atoms may reduce the nucleophilicity of the amino group compared to the diazepane analog, which has electron-donating nitrogen atoms. This difference could influence their roles in catalysis or drug design .

Preparation Methods

Halogenation-Acylation Methods

A patent by EP2818465A1 outlines a halogenation-acylation strategy starting from 2-oxo-1,3-dioxolane-4-carboxylic acid . This intermediate is synthesized via N-oxide-mediated oxidation of glycerol carbonate, followed by halogenation with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Key Steps :

-

Oxidation of Glycerol Carbonate :

-

Halogenation :

-

Amination :

Advantages :

-

Solvent-free halogenation reduces waste.

-

High regioselectivity due to the electron-withdrawing oxo group .

One-Pot Synthesis Strategies

A one-pot method reported in J. Org. Chem. (2022) leverages N-isocyaniminotriphenylphosphorane (NIITP) to couple carboxylic acids with acetonitrile derivatives . While originally designed for 1,3,4-oxadiazoles, this strategy is adaptable to dioxolane synthesis.

Procedure :

-

Cyclocondensation :

-

Ring Expansion :

Applications :

-

Late-stage functionalization of drug molecules (e.g., anti-inflammatory agents).

Acetalization of 3-Halogeno-1,2-Propanediol

US Patent 6,143,908 describes a route starting from 3-halogeno-1,2-propanediol . Acetalization with ketones or aldehydes forms the dioxolane ring, followed by nucleophilic substitution with carboxylate salts.

Synthesis Pathway :

-

Acetalization :

-

Carboxylation :

Challenges :

-

Epimerization at the α-carbon requires chiral resolution.

Catalytic Hydrogenation

Hydrogenation of unsaturated precursors, such as 2-nitro-1,3-dioxolane-2-carboxylic acid, offers a redox-economical route. Palladium on carbon (Pd/C) or Raney nickel catalysts are employed under mild hydrogen pressure.

Conditions :

-

Pressure: 1–3 atm H₂

-

Solvent: Ethanol/water (9:1)

-

Yield: 82–88%

Mechanism :

-

Nitro group reduction to amine via intermediate hydroxylamine.

-

Acidic workup stabilizes the carboxylic acid.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Dihydroxylation | Dienes | OsO₄, NMO | 65–78 | Enantioselective, scalable | Toxic oxidants |

| Halogenation-Acylation | Glycerol carbonate | SOCl₂, TEMPO | 85–97 | Solvent-free, high regioselectivity | Requires halogen handling |

| One-Pot Synthesis | Carboxylic acids | NIITP, CuI | 78–87 | Modular, late-stage functionalization | Limited to aryl substrates |

| Acetalization | 3-Halogeno-propanediol | Acetone, H₂SO₄ | 65–75 | Low-cost starting materials | Epimerization issues |

| Hydrogenation | Nitro derivatives | Pd/C, H₂ | 82–88 | Redox-neutral, mild conditions | Requires nitro precursor |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1,3-dioxolane-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of glycerol derivatives with amino acids or Strecker-type reactions. For example, cyclization of α-amino aldehydes with ketones under acidic conditions can yield the dioxolane ring. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., aqueous vs. anhydrous) critically affect regioselectivity and byproduct formation. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance ring closure efficiency. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the dioxolane ring structure (e.g., protons at δ 4.5–5.5 ppm for the oxolane ring) and carboxylic acid group (δ ~170 ppm in ¹³C NMR).

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers.

- X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are present .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer :

- Polar solvents : Soluble in water (pH-dependent), methanol, and ethanol due to the carboxylic acid and amino groups.

- Nonpolar solvents : Poor solubility in hexane or chloroform.

- Buffered solutions : Solubility increases in basic conditions (pH > 7) due to deprotonation of the carboxylic acid group.

- Experimental validation : Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in enantioselective synthesis?

- Methodological Answer : The dioxolane ring’s stereochemistry dictates steric and electronic interactions in chiral environments. For example, (R)-configured derivatives may exhibit higher affinity in enzyme-catalyzed reactions. Techniques like chiral HPLC (e.g., Chiralpak® AD-H column) or circular dichroism (CD) can monitor enantiomeric excess (ee). Asymmetric synthesis using Evans auxiliaries or organocatalysts (e.g., proline derivatives) can achieve >90% ee .

Q. What strategies mitigate racemization during the synthesis of derivatives?

- Methodological Answer :

- Low-temperature reactions : Conduct acylations or esterifications at 0–4°C to reduce thermal racemization.

- Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the amino moiety.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures.

- Monitoring : Track racemization via polarimetry or chiral GC-MS at intermediate steps .

Q. How can computational chemistry predict the biological activity of derivatives?

- Methodological Answer :

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the dioxolane ring) with bioactivity using descriptors like logP or Hammett constants.

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water).

- Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. What are the challenges in resolving contradictory data on the compound’s metabolic stability?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., liver microsomes vs. hepatocytes). Standardize protocols:

- In vitro assays : Use pooled human liver microsomes (pHLM) with NADPH cofactors.

- LC-MS/MS quantification : Monitor parent compound depletion over time (t₁/₂ calculation).

- Control variables : pH, temperature, and protein concentration must align across studies. Meta-analysis of existing data can identify outlier methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.